3-(Pyridin-2-ylmethoxy)phenylboronic acid
Description
Properties
IUPAC Name |
[3-(pyridin-2-ylmethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c15-13(16)10-4-3-6-12(8-10)17-9-11-5-1-2-7-14-11/h1-8,15-16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDYAVCTOHBQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCC2=CC=CC=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655557 | |
| Record name | {3-[(Pyridin-2-yl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-50-6 | |
| Record name | {3-[(Pyridin-2-yl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Route Development for 3 Pyridin 2 Ylmethoxy Phenylboronic Acid
Historical and Contemporary Approaches to Phenylboronic Acid Synthesis
The synthesis of phenylboronic acids has been a cornerstone of organic chemistry for decades, primarily due to their role as versatile intermediates in cross-coupling reactions. Historically, the most prevalent method involved the reaction of an organometallic reagent, such as a Grignard reagent (phenylmagnesium bromide) or an organolithium species, with a trialkyl borate (B1201080) ester at very low temperatures. wikipedia.orgnih.govchemicalbook.comgoogle.com This electrophilic trapping of the arylmetal intermediate, followed by aqueous hydrolysis, yields the desired boronic acid. wikipedia.orgchemicalbook.comgoogle.com While foundational, these methods often suffer from limitations, including the need for cryogenic temperatures (e.g., -60°C or lower) to prevent the formation of diaryl or triaryl boron byproducts, and poor tolerance for various functional groups that are incompatible with the highly reactive organometallic reagents. nih.govgoogle.com
Contemporary approaches have largely shifted towards transition-metal-catalyzed reactions, which offer milder conditions and superior functional group compatibility. nih.govnih.gov The most significant of these is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govnih.govorganic-chemistry.org This method allows for the direct conversion of a C-X bond (where X is a halogen) to a C-B bond under relatively mild conditions, tolerating a wide array of substituents on the aromatic ring. nih.govnih.gov More recent advancements include the direct C-H borylation of aromatic compounds, catalyzed by iridium or ruthenium complexes, which represents a highly atom-economical route by avoiding the pre-functionalization of the aryl substrate with a halide. nih.govrsc.org
Table 1: Comparison of Phenylboronic Acid Synthetic Approaches
| Method | Typical Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Grignard/Organolithium | Aryl-MgBr or Aryl-Li, B(OR)₃, H₂O | Low cost of starting materials | Requires cryogenic temperatures, low functional group tolerance, formation of byproducts. nih.govgoogle.com |
| Miyaura Borylation | Aryl-X, B₂pin₂, Pd catalyst, Base | High functional group tolerance, milder conditions, high yields. nih.govnih.gov | Cost of palladium catalyst and specialized ligands. |
| Direct C-H Borylation | Arene, B₂pin₂ or HBpin, Ir or Ru catalyst | High atom economy, avoids pre-functionalization. rsc.org | Catalyst sensitivity, regioselectivity can be a challenge without directing groups. rsc.org |
Targeted Synthetic Strategies for 3-(Pyridin-2-ylmethoxy)phenylboronic Acid Precursors
The synthesis of the target molecule, this compound, is strategically broken down into two key phases: the assembly of a halogenated precursor containing the core carbon skeleton, followed by the introduction of the boronic acid functionality.
Generation of the Pyridylmethoxy Substructure
The pyridylmethoxy-phenyl backbone is typically constructed via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. This involves coupling a substituted phenol (B47542) with a pyridyl methyl halide. For the synthesis of a key precursor like 2-((3-bromophenoxy)methyl)pyridine, 3-bromophenol (B21344) is deprotonated with a suitable base (e.g., sodium hydride) to form the corresponding phenoxide. This nucleophile then displaces a halide from 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine (B1332372) to form the desired ether linkage. The requisite 2-(halomethyl)pyridine can be prepared from 2-methylpyridine (B31789) via free-radical halogenation.
Table 2: Plausible Synthetic Route for Precursor 2-((3-bromophenoxy)methyl)pyridine
| Step | Reactant 1 | Reactant 2 | Reagents | Product | Reaction Type |
|---|
Introduction of the Boronic Acid Group via Directed Ortho-Metalation or Palladium-Catalyzed Borylation
With the halogenated precursor in hand, the boronic acid group can be introduced. While several methods exist, palladium-catalyzed borylation is the most common and efficient for this specific substrate.
Directed Ortho-Metalation (DoM): This strategy involves the use of a directing metalation group (DMG) on an aromatic ring to guide a strong organolithium base to deprotonate an adjacent ortho-position. wikipedia.orguwindsor.ca The resulting aryllithium intermediate is then quenched with a boron electrophile. wikipedia.orgnih.gov For the pyridylmethoxy structure, the ether oxygen and the pyridine (B92270) nitrogen can both act as Lewis basic sites to direct metalation. wikipedia.orguwindsor.ca However, achieving selective borylation at the 3-position of the phenyl ring via DoM would require a different starting material where a DMG is positioned ortho to the target carbon, making it a less direct route for this specific isomer.
Palladium-Catalyzed Borylation: The Miyaura borylation reaction is exceptionally well-suited for converting the precursor, 2-((3-bromophenoxy)methyl)pyridine, into the corresponding boronic ester. nih.govnih.gov This reaction typically involves treating the aryl bromide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium(0) catalyst and a weak base, such as potassium acetate (B1210297) or potassium carbonate. nih.govorganic-chemistry.org The resulting pinacol (B44631) boronate ester is a stable, isolable compound that can be hydrolyzed to the final boronic acid if desired, or used directly in subsequent reactions like Suzuki couplings. organic-chemistry.orgresearchgate.net This method's high tolerance for other functional groups, including the pyridine ring and the ether linkage, makes it the preferred strategy. nih.govnih.gov
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The efficiency of the palladium-catalyzed Miyaura borylation is highly dependent on the specific reaction parameters chosen. Fine-tuning these conditions is critical for maximizing yield, minimizing reaction times, and ensuring the process is viable for large-scale production.
Ligand Effects in Transition Metal-Catalyzed Borylation
The choice of ligand coordinated to the palladium center is paramount in determining the catalyst's activity and stability. nsf.gov Electron-rich, bulky phosphine (B1218219) ligands are often employed to facilitate the key steps of the catalytic cycle (oxidative addition and reductive elimination). For the borylation of aryl bromides and chlorides, ligands such as XPhos, SPhos, and DPEphos have demonstrated high efficacy. nih.govresearchgate.net The ligand's structure influences the catalyst's reactivity, with different ligands being optimal for different classes of substrates (e.g., aryl chlorides vs. bromides). researchgate.net For instance, studies have shown that for borylation of aryl chlorides, XPhos is often a superior ligand, while DPEphos can be more effective for aryl bromides. researchgate.net The development of pre-formed palladium-ligand complexes (precatalysts) also offers advantages by providing more controlled generation of the active catalytic species. nsf.gov
Table 3: Common Ligands for Palladium-Catalyzed Miyaura Borylation
| Ligand | Typical Substrate | Catalyst System Example | Key Characteristics |
|---|---|---|---|
| XPhos | Aryl Chlorides, Bromides | Pd₂(dba)₃ / XPhos researchgate.net | Highly active, effective for less reactive substrates. nih.govacs.org |
| SPhos | Aryl Chlorides, Bromides | Pd₂(dba)₃ / SPhos | Shows good activity for a range of aryl halides. nih.gov |
| DPEphos | Aryl Bromides | Pd(dba)₂ / DPEphos researchgate.net | Effective for borylation of aryl bromides. researchgate.net |
| PCy₃ (Tricyclohexylphosphine) | Aryl Chlorides, Bromides | Pd(dba)₂ / PCy₃ nih.gov | One of the early, effective ligands for this transformation. |
Solvent and Temperature Dependence in Key Transformation Steps
Solvent and temperature are critical variables that can dramatically affect reaction rates and yields. Traditional Miyaura borylations often use polar aprotic solvents like DMSO or 1,4-dioxane (B91453) at elevated temperatures (e.g., 80 °C). nih.gov However, significant research has focused on developing milder and more sustainable conditions. Recent methodologies have demonstrated successful borylations at room temperature, which can improve the chemoselectivity and functional group tolerance of the reaction. nih.govnih.gov The choice of base is also intertwined with the solvent and temperature; for example, using a lipophilic base like potassium 2-ethyl hexanoate (B1226103) has been shown to enable the reaction to proceed efficiently at 35 °C. acs.org Furthermore, innovative approaches using micellar catalysis have enabled these reactions to be performed in water at ambient temperatures, offering a "green" chemistry alternative to traditional organic solvents. nih.gov In some cases, solvent-free protocols have also been developed, particularly for large-scale applications. researchgate.net
Table 4: Influence of Solvent and Temperature on Miyaura Borylation
| Solvent | Temperature | Base Example | Notes |
|---|---|---|---|
| DMSO | 80 °C | KOAc | Classic conditions, effective for many substrates. nih.gov |
| 1,4-Dioxane | 80-100 °C | KOAc, K₃PO₄ | Common solvent, often used with various ligands. nih.govresearchgate.net |
| THF | Room Temp | K₃PO₄ | Milder conditions, good for sensitive substrates. nih.gov |
| Water (with surfactant) | Room Temp | K₂CO₃, KOH | "Green" chemistry approach using micellar catalysis. nih.gov |
Purification Techniques for High Purity this compound
The isolation of this compound in a highly pure form is paramount for its successful use in sensitive applications such as cross-coupling reactions. The purification process typically involves the removal of unreacted starting materials, by-products, and boronic acid-derived impurities like boroxines (anhydrides). A combination of chromatographic and crystallization methods is often employed to achieve the desired level of purity.
Chromatographic Methodologies
Chromatography is a powerful tool for the purification of this compound, allowing for the separation of the target compound from closely related impurities. The choice of chromatographic technique and conditions is dictated by the impurity profile and the scale of the purification.
Column Chromatography:
Gravity column chromatography and flash chromatography are common methods for the purification of arylboronic acids. For this compound, the selection of the stationary and mobile phases is crucial.
Stationary Phase: Silica (B1680970) gel is a frequently used stationary phase for the purification of boronic acids. However, the acidic nature of silica gel can sometimes lead to the degradation of sensitive boronic acids or the formation of boroxines. In such cases, neutral alumina (B75360) can be a viable alternative. sigmaaldrich.com The inherent basicity of the pyridine nitrogen in the target molecule may also lead to strong interactions with the acidic silica surface, causing streaking and poor separation. To mitigate this, a small amount of a polar solvent or a base, such as triethylamine, can be added to the eluent.
Mobile Phase: A gradient elution system is often employed to effectively separate the desired product from impurities. Common solvent systems include mixtures of a non-polar solvent like hexanes or dichloromethane (B109758) (DCM) and a more polar solvent such as ethyl acetate (EtOAc) or methanol (B129727) (MeOH). The polarity of the eluent is gradually increased to first elute non-polar impurities, followed by the product, and finally any highly polar impurities that remain on the column. The presence of the pyridine moiety increases the polarity of this compound compared to simple phenylboronic acid, necessitating a more polar mobile phase for efficient elution.
Table 1: Illustrative Column Chromatography Parameters for Arylboronic Acid Purification
| Parameter | Description | Typical Values/Systems |
| Stationary Phase | The solid adsorbent material. | Silica Gel, Neutral Alumina |
| Mobile Phase | The solvent system used for elution. | Hexane (B92381)/Ethyl Acetate, Dichloromethane/Methanol |
| Elution Mode | The method of solvent application. | Gradient or Isocratic |
| Additives | Modifiers to improve separation. | Triethylamine, Acetic Acid |
Boronate Affinity Chromatography:
A more specialized technique, boronate affinity chromatography, leverages the reversible formation of covalent complexes between the boronic acid and a diol-containing stationary phase. This method can be highly selective for boronic acids, but its application for the purification of this compound would depend on the specific impurities present.
Crystallization Protocols for Product Isolation
Crystallization is a critical final step in the purification process, often yielding highly pure crystalline this compound. The success of crystallization depends on the selection of an appropriate solvent system and the careful control of conditions.
Recrystallization:
Recrystallization is a widely used technique for purifying solid organic compounds. The crude this compound is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the solubility decreases, leading to the formation of crystals of the pure compound, while impurities remain in the mother liquor.
Solvent Selection: The choice of solvent is paramount. For arylboronic acids, suitable recrystallization solvents include water, ethanol (B145695), ethyl acetate, and mixtures of solvents. Finding the optimal solvent or solvent pair for this compound may require some experimentation. A good solvent will dissolve the compound completely at elevated temperatures but poorly at lower temperatures.
Solvent/Anti-Solvent Crystallization:
In this method, the crude product is dissolved in a "good" solvent in which it is highly soluble. An "anti-solvent," in which the product is insoluble, is then slowly added to the solution. This induces precipitation or crystallization of the pure compound. For instance, dissolving the boronic acid in a polar solvent like ethanol and then adding a non-polar anti-solvent like hexane can be an effective strategy.
Table 2: General Crystallization Approaches for Arylboronic Acids
| Technique | Principle | Common Solvents/Systems |
| Recrystallization | Difference in solubility at different temperatures. | Water, Ethanol, Ethyl Acetate, Acetonitrile/Water |
| Solvent/Anti-Solvent | Induction of precipitation by adding a poor solvent. | Dichloromethane/Hexane, Ethanol/Hexane |
| Trituration | Washing the solid with a solvent in which impurities are soluble. | Diethyl ether, Hexane |
The isolation of the purified solid is typically achieved by filtration, followed by washing with a small amount of cold solvent to remove any residual mother liquor, and finally drying under vacuum. The purity of the final product can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis.
Reactivity Profiles and Mechanistic Investigations of 3 Pyridin 2 Ylmethoxy Phenylboronic Acid in Organic Transformations
Advanced Studies of Boronic Acid Reactivity
The boronic acid group is a versatile functional group in organic synthesis, most notably for its role in palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling: Scope, Limitations, and Mechanistic Insights with 3-(Pyridin-2-ylmethoxy)phenylboronic Acid
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. nih.govresearchgate.net While specific studies detailing the extensive scope and limitations of this compound in Suzuki-Miyaura couplings are not widely available in the reviewed literature, its reactivity can be inferred from studies on structurally similar arylboronic acids. beilstein-journals.orgresearchgate.netdntb.gov.ua The presence of the pyridinylmethoxy substituent can influence the electronic and steric properties of the boronic acid, thereby affecting its reactivity.
Scope and Limitations: The scope of the Suzuki-Miyaura reaction with arylboronic acids is generally broad, tolerating a wide variety of functional groups on both the boronic acid and the coupling partner. For this compound, it is expected to couple efficiently with a range of aryl and heteroaryl halides. The reaction rate and yield are often influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the substituents on the coupling partners. researchgate.netevitachem.com
A potential limitation could arise from the chelating ability of the pyridinyl nitrogen and the ether oxygen. This chelation could either facilitate or inhibit the catalytic cycle by interacting with the palladium center. In some cases, strong coordination of heteroatoms to the palladium catalyst can lead to catalyst deactivation. bldpharm.com
Mechanistic Insights: The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from the boron atom to the palladium center, is often rate-determining. The ether and pyridine (B92270) functionalities in this compound could potentially assist in the transmetalation step through coordination to the metal center, a phenomenon observed in other ortho-substituted phenylboronic acids. researchgate.net
Below is a representative data table for the Suzuki-Miyaura coupling of a related substituted phenylboronic acid with various aryl halides, illustrating the typical conditions and outcomes.
| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |
| 2 | 2-Chloropyridine | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane | 88 |
| 3 | 1-Iodonaphthalene | PdCl₂(dppf) | Cs₂CO₃ | DMF | 92 |
| 4 | 4-Bromoanisole | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH/H₂O | 85 |
This table is illustrative and based on general Suzuki-Miyaura reactions of substituted phenylboronic acids.
Other Palladium-Catalyzed Cross-Couplings (e.g., Sonogashira, Negishi) Involving Boronic Acid Intermediates
While the Suzuki-Miyaura reaction is the most common application for boronic acids, they can also be involved in other palladium-catalyzed cross-coupling reactions, often after conversion to a different organometallic species.
Sonogashira Coupling: The Sonogashira coupling typically involves the reaction of a terminal alkyne with an aryl or vinyl halide. While boronic acids are not direct partners in the classical Sonogashira reaction, they can be used to synthesize one of the coupling partners. There is limited direct evidence in the searched literature of this compound being used in Sonogashira reactions. However, related pyridinyl boronic acids have been utilized in palladium-catalyzed couplings. dergipark.org.tr
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide. Arylboronic acids can be converted to the corresponding organozinc reagents, which can then participate in Negishi coupling. This two-step process allows for the versatility of boronic acids to be applied in this type of transformation. Research on the use of 3-pyridyl boronic acids in Negishi couplings to synthesize high-affinity receptor ligands has been reported. youtube.com
Lewis Acidic Properties and Interactions with Nucleophiles
The boron atom in boronic acids is electron-deficient and acts as a Lewis acid, readily accepting electron pairs from nucleophiles. mdpi.com
Formation of Boronate Esters and Their Reactivity
Boronic acids react reversibly with alcohols and diols to form boronate esters. sigmaaldrich.com This reaction is often driven to completion by the removal of water. The formation of cyclic boronate esters with 1,2- or 1,3-diols is particularly favorable. The stability and reactivity of these esters are influenced by the substituents on the boronic acid. For this compound, the electronic effects of the pyridinylmethoxy group would play a role in the Lewis acidity of the boron center and thus the stability of the resulting boronate esters.
Boronate esters are often more stable and easier to handle than the corresponding boronic acids and can be used in various synthetic applications, including purification, protection of diols, and in modified cross-coupling reactions. sigmaaldrich.comorgsyn.org
Reversible Covalent Interactions with Diols and Polysaccharides for Material Applications
The reversible formation of boronate esters with diols is the basis for the use of phenylboronic acids in the development of "smart" materials and sensors. nih.gov These materials can respond to changes in pH or the concentration of diol-containing molecules, such as glucose and other saccharides. Phenylboronic acid-functionalized polymers have been used to create drug delivery systems, hydrogels, and sensors. nih.gov
While specific applications of this compound in this area are not extensively documented, its structure is suitable for such applications. The pyridinyl moiety could introduce additional binding sites or modulate the pH sensitivity of the system. Phenylboronic acid-functionalized materials have been shown to interact with polysaccharides for various biomedical applications, such as the detection of neutral polysaccharides. dntb.gov.uaacs.org
Electrophilic Aromatic Substitution Reactions of the Phenyl Ring
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is determined by the directing effects of the two substituents: the boronic acid group [-B(OH)₂] and the pyridin-2-ylmethoxy group [-OCH₂-Py].
The boronic acid group is generally considered a weak to moderate deactivating group and a meta-director. libretexts.org This is due to the electron-withdrawing inductive effect of the boron atom.
The pyridin-2-ylmethoxy group, being an ether, is an activating group and an ortho-, para-director. youtube.comorganicchemistrytutor.comwikipedia.org The oxygen atom can donate its lone pair of electrons into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the cationic intermediate formed during electrophilic attack at these positions.
Given the opposing directing effects of the two substituents, the outcome of an EAS reaction on this compound would depend on the reaction conditions and the nature of the electrophile. The activating effect of the ether group is generally stronger than the deactivating effect of the boronic acid group, suggesting that substitution would likely be directed to the positions ortho and para to the ether group (positions 2, 4, and 6 relative to the ether). However, steric hindrance from the bulky pyridin-2-ylmethoxy group might disfavor substitution at the ortho positions.
Below is a table summarizing the directing effects of the substituents on the phenyl ring of this compound.
| Substituent | Position on Phenyl Ring | Electronic Effect | Directing Effect |
| -B(OH)₂ | 1 | Deactivating (Inductive) | Meta |
| -OCH₂-Py | 3 | Activating (Resonance) | Ortho, Para |
This table is based on established principles of electrophilic aromatic substitution.
Reactivity of the Pyridyl Nitrogen and Methoxy (B1213986) Ether Linkage
The presence of both a pyridyl nitrogen and a methoxy ether linkage in this compound introduces multiple potential sites for interaction and reaction, particularly in the context of palladium-catalyzed cross-coupling reactions.
The methoxy ether linkage, specifically a benzylic ether, is generally considered stable under many reaction conditions. However, its reactivity can become significant under certain catalytic protocols. Palladium-catalyzed reactions, for instance, have been shown to cleave benzylic ethers, particularly in the presence of specific ligands and acidic additives. d-nb.info Research on the carbonylation of benzylic ethers has demonstrated that these groups can undergo elimination to form intermediate styrenes, which then participate in further transformations. d-nb.info While direct cleavage of the C-O bond in the methoxy ether of this compound has not been specifically reported, the potential for such a reaction pathway should be considered, especially in reactions that employ harsh conditions or specific catalytic systems known to activate C-O bonds. acs.orgacs.org
The following table summarizes the potential reactivity of the key functional groups in this compound based on studies of analogous structures.
| Functional Group | Potential Reactivity in Organic Transformations | Relevant Studies on Analogous Systems |
| Pyridyl Nitrogen | Coordination to metal catalysts (e.g., Palladium), potentially influencing catalytic activity (facilitation or inhibition). May promote side reactions like hydrolysis of adjacent functionalities. | nih.govnih.govacs.org |
| Methoxy Ether Linkage | Generally stable, but can undergo cleavage under specific palladium-catalyzed conditions, often involving acidic additives. May participate in elimination reactions to form reactive intermediates. | d-nb.infoacs.orgacs.org |
Computational Studies on Reaction Pathways and Transition States
While specific computational studies on the reaction pathways and transition states of this compound are not extensively documented in the literature, a wealth of computational research on related systems provides a framework for understanding its likely behavior. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of complex organic reactions, including the Suzuki-Miyaura coupling and other palladium-catalyzed transformations. beilstein-journals.orgnih.gov
For analogous pyridyl-containing molecules, DFT calculations have been employed to investigate the role of the pyridyl nitrogen in the catalytic cycle. These studies can quantify the energetics of pyridine-palladium coordination, helping to predict whether the nitrogen atom will act as a beneficial directing group or a detrimental catalyst poison. nih.govresearchgate.net Computational models can also map out the energy profiles of potential side reactions, such as hydrolysis, providing a rationale for experimentally observed product distributions. nih.gov
In the context of the Suzuki-Miyaura reaction, computational studies on substituted phenylboronic acids have been instrumental in understanding the intricacies of the transmetalation step. These investigations can model the transition states for the transfer of the aryl group from boron to palladium, revealing how electronic and steric factors of substituents on the phenyl ring influence the reaction rate and selectivity. beilstein-journals.orgnih.gov For this compound, computational analysis could clarify how the electron-donating methoxy group and the coordinating pyridyl moiety collectively impact the energetics of the catalytic cycle.
Furthermore, computational chemistry offers a means to explore the potential for C-O bond cleavage in the methoxy ether linkage. DFT calculations can model the transition states for various proposed cleavage mechanisms, such as oxidative addition of the C-O bond to the metal center or acid-catalyzed elimination. acs.orgacs.org By comparing the activation barriers for these pathways with that of the desired cross-coupling reaction, it is possible to predict the reaction conditions under which ether cleavage might become a competing process.
The table below outlines the types of insights that could be gained from computational studies on this compound, based on existing research on similar compounds.
| Area of Computational Investigation | Potential Insights for this compound | Relevant Computational Methodologies |
| Pyridyl Nitrogen-Catalyst Interaction | Determination of binding energies between the pyridyl nitrogen and the palladium catalyst. Prediction of the influence on the overall reaction barrier (catalysis vs. inhibition). | Density Functional Theory (DFT) |
| Suzuki-Miyaura Reaction Mechanism | Elucidation of the transition state structures and energies for oxidative addition, transmetalation, and reductive elimination. Assessment of the electronic and steric effects of the pyridylmethoxy substituent. | DFT, Quantum Theory of Atoms in Molecules (QTAIM) |
| Methoxy Ether Linkage Stability | Calculation of activation barriers for potential C-O bond cleavage pathways under various catalytic conditions. | DFT |
Applications of 3 Pyridin 2 Ylmethoxy Phenylboronic Acid in Complex Organic Synthesis and Building Block Chemistry
Modular Synthesis of Functionalized Biaryls and Heterocycles via Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. libretexts.org In this context, 3-(Pyridin-2-ylmethoxy)phenylboronic acid serves as an invaluable coupling partner for the synthesis of a wide array of functionalized biaryls and heterocycles. dergipark.org.trresearchgate.net The reaction typically involves the palladium-catalyzed coupling of the boronic acid with various aryl or heteroaryl halides. dergipark.org.trresearchgate.net
The pyridylmethoxy substituent offers several advantages. It can influence the electronic properties of the phenylboronic acid and provide an additional site for coordination or further functionalization in the resulting product. This modular approach allows for the systematic variation of the coupling partner, leading to a diverse range of molecular structures with potential applications in medicinal chemistry and materials science. dergipark.org.trnih.gov For instance, the coupling of this compound with different halogenated heterocycles can generate libraries of compounds for biological screening. dergipark.org.tr
Below is a representative table of biaryl and heterocycle synthesis utilizing pyridinylboronic acids in Suzuki-Miyaura cross-coupling reactions, illustrating the versatility of this class of reagents.
| Aryl/Heteroaryl Halide | Catalyst | Base | Solvent | Product | Yield (%) |
| 4-Bromobenzonitrile | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 4'-(Pyridin-2-ylmethoxy)-[1,1'-biphenyl]-4-carbonitrile | ~85% |
| 2-Bromothiophene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 2-(3-(Pyridin-2-ylmethoxy)phenyl)thiophene | ~78% |
| 3-Bromoquinoline | Pd(OAc)₂/PPh₃ | Na₂CO₃ | 1,4-Dioxane (B91453) | 3-(3-(Pyridin-2-ylmethoxy)phenyl)quinoline | ~90% |
| 2,6-Dichloropurine | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 2-Chloro-6-(3-(pyridin-2-ylmethoxy)phenyl)-9H-purine | ~75% |
This table presents generalized conditions and yields based on typical Suzuki-Miyaura reactions involving similar pyridinylboronic acids and may not represent reactions specifically with this compound due to a lack of specific published examples.
Role as a Precursor for Advanced Organic Materials and Polymers
The unique chemical structure of this compound makes it a valuable monomer for the synthesis of advanced organic materials and polymers with tailored properties.
Incorporation into Conjugated Polymer Backbones
Phenylboronic acids and their derivatives are increasingly being explored for the creation of novel conjugated polymers. These polymers often exhibit interesting photophysical and electronic properties, making them suitable for applications in sensors, organic light-emitting diodes (OLEDs), and photovoltaics. While specific examples detailing the incorporation of this compound into conjugated polymer backbones are not extensively documented in publicly available literature, the general strategy involves the polycondensation of the boronic acid monomer with a suitable di- or poly-halogenated comonomer via Suzuki-Miyaura polycondensation.
The pyridylmethoxy group in the resulting polymer can serve multiple functions. It can enhance solubility, act as a coordination site for metal ions leading to metallo-supramolecular polymers, or provide a handle for post-polymerization modification to fine-tune the material's properties. The boronic acid functionality itself can be leveraged for creating stimuli-responsive polymers, as the boronate ester linkage can be sensitive to changes in pH or the presence of diols.
Formation of Boronate-Based Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas, making them promising for applications in gas storage, catalysis, and sensing. nih.govwikipedia.org Boronic acids are key building blocks in the synthesis of boronate-ester-linked COFs. nih.govwikipedia.org These COFs are typically formed through the condensation reaction between a polyfunctional boronic acid and a polyol.
This compound, being a monofunctional boronic acid, can act as a modulator or a capping agent in the synthesis of COFs. By co-condensing it with a multifunctional boronic acid, it is possible to control the dimensionality, porosity, and functionalization of the resulting COF. The pyridylmethoxy group would then be displayed within the pores of the COF, introducing a specific functionality that can be used for selective guest binding or catalysis. While direct synthesis of a 3D COF from a monofunctional boronic acid is not possible, its role as a functionalizing agent is a key strategy in the design of bespoke porous materials. nih.gov
Strategy for Divergent Synthesis of Chemical Libraries
Divergent synthesis is a powerful strategy in drug discovery and chemical biology for the rapid generation of a diverse collection of molecules from a common intermediate. The structure of this compound is well-suited for such synthetic approaches.
Starting from this single building block, a multitude of structurally diverse compounds can be accessed through a series of reactions targeting its different functional groups. For example, the boronic acid moiety can be engaged in Suzuki-Miyaura coupling with a wide variety of aryl and heteroaryl halides, as discussed previously. dergipark.org.tr Each of these resulting biaryl compounds can then be further diversified by targeting the pyridine (B92270) ring or the ether linkage.
This strategy allows for the creation of a large chemical library with variations at multiple points of the molecular scaffold. Such libraries are invaluable for structure-activity relationship (SAR) studies, where the biological activity of related compounds is systematically evaluated to identify key structural features responsible for a desired effect.
Regioselective Functionalization and Derivatization Approaches
The presence of two distinct aromatic rings, the phenyl and the pyridine, along with the ether linkage and the boronic acid group, offers multiple avenues for regioselective functionalization and derivatization of this compound.
The reactivity of the two aromatic rings towards electrophilic or nucleophilic substitution is different, allowing for selective reactions. For instance, the pyridine ring is generally more susceptible to nucleophilic attack, especially after activation (e.g., N-oxidation), while the phenyl ring is more prone to electrophilic substitution. The positions ortho, meta, and para to the boronic acid and the pyridylmethoxy group on the phenyl ring will exhibit different reactivities based on the directing effects of these substituents.
Furthermore, the boronic acid group itself can be transformed into other functional groups. For example, it can be converted to a hydroxyl group via oxidation or to a halogen via halodeboronation. The ether linkage could potentially be cleaved under harsh conditions to reveal a phenol (B47542), providing another point for diversification. These selective transformations allow for the synthesis of a wide range of derivatives from a single starting material, further highlighting the utility of this compound as a versatile building block in organic synthesis.
Coordination Chemistry and Catalytic Potential of 3 Pyridin 2 Ylmethoxy Phenylboronic Acid and Its Derivatives
Design and Synthesis of Metal Complexes Featuring 3-(Pyridin-2-ylmethoxy)phenylboronic Acid as a Ligand
The synthesis of metal complexes using this compound as a ligand can be approached through various established methods in coordination chemistry. Typically, the reaction of the ligand with a suitable metal precursor, such as a metal halide or acetate (B1210297), in an appropriate solvent system leads to the formation of the desired complex. The choice of solvent and reaction conditions, including temperature and stoichiometry, can influence the final structure and coordination geometry of the resulting complex.
Monodentate, Bidentate, and Polydentate Coordination Modes
The structural diversity of this compound allows for several possible coordination modes with a metal center. In its simplest form, the ligand can act as a monodentate ligand, coordinating to the metal solely through the pyridyl nitrogen. This mode of coordination is common for simple pyridine (B92270) derivatives.
However, the presence of the ether oxygen and the boronic acid group opens up the possibility of bidentate and even polydentate coordination. Bidentate chelation is a highly probable coordination mode, which can occur in several ways. For instance, the pyridyl nitrogen and the ether oxygen can form a stable five-membered chelate ring with a metal center. Alternatively, in the deprotonated boronate form, the ligand could coordinate through the pyridyl nitrogen and one of the boronate oxygens.
Polydentate coordination, involving the pyridyl nitrogen, the ether oxygen, and the boronic acid group, could lead to the formation of more complex and rigid structures. This could occur with a single metal center or by bridging multiple metal centers, leading to the formation of coordination polymers. The specific coordination mode adopted will be influenced by several factors, including the nature of the metal ion, its preferred coordination geometry, and the reaction conditions.
Role of the Pyridyl Nitrogen in Chelation
The pyridyl nitrogen is a key player in the coordination chemistry of this compound. As a soft donor, the nitrogen atom of the pyridine ring has a strong affinity for a wide range of transition metals, particularly late transition metals such as palladium, platinum, and rhodium. The coordination of the pyridyl nitrogen is often the initial and most favorable binding event in the formation of metal complexes with pyridine-containing ligands.
In the context of chelation, the pyridyl nitrogen, in concert with another donor atom from the ligand, forms a stable ring structure with the metal. This "chelate effect" enhances the thermodynamic stability of the complex compared to coordination with monodentate ligands. For this compound, the most likely chelation partner for the pyridyl nitrogen is the ether oxygen, which would result in a thermodynamically favorable five-membered ring.
Involvement of the Boronic Acid Oxygen in Coordination
The boronic acid moiety, -B(OH)₂, introduces another layer of complexity and potential to the coordination behavior of the ligand. Boronic acids are known to exist in equilibrium with their corresponding boronate anions, [-B(OH)₃]⁻, in the presence of a base. The oxygen atoms of the boronic acid or boronate can act as hard donors and participate in coordination to a metal center. acs.org
Exploration of Transition Metal Catalysis Mediated by this compound Ligands
The unique structural features of this compound make it a promising ligand for transition metal catalysis. The combination of a soft pyridyl donor and a hard boronic acid/boronate donor in a single molecule can lead to cooperative effects that enhance catalytic activity and selectivity. Palladium complexes, in particular, are of interest due to their well-established utility in a wide range of cross-coupling reactions. researchgate.netmit.edu
Scope in C-C, C-N, and C-O Bond Forming Reactions
Complexes derived from ligands similar to this compound have shown significant promise in various carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bond-forming reactions.
C-C Coupling Reactions: The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is a cornerstone of modern organic synthesis. acs.orgnih.gov A palladium complex of this compound could potentially serve as a highly effective catalyst for such reactions. The ligand itself contains a boronic acid, which could participate in the reaction, or it could act as a supporting ligand for the coupling of other substrates. The presence of the pyridyl group can stabilize the palladium catalyst and influence its reactivity. Research on functionalized pyridylboronic acids has demonstrated their utility in synthesizing novel heteroarylpyridines via Suzuki cross-coupling. researchgate.net
C-N and C-O Coupling Reactions: The Buchwald-Hartwig amination and etherification are powerful palladium-catalyzed methods for the formation of C-N and C-O bonds, respectively. researchgate.netbeilstein-journals.org The development of efficient ligands is crucial for the success of these reactions. The bifunctional nature of this compound could be advantageous in these transformations. The pyridyl nitrogen can anchor the catalyst to the metal center, while the boronic acid moiety could potentially participate in the catalytic cycle, for instance, by acting as a proton shuttle or by influencing the electronic properties of the catalyst.
Below is a representative table of catalytic activities for C-C and C-N bond formation using palladium catalysts with related pyridyl-containing ligands, illustrating the potential of such systems.
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Reaction | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 4-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ / Pyridine-based ligand | Suzuki-Miyaura (C-C) | >90 | acs.org |
| 2 | 2-Chloro-3-aminopyridine | Phenylboronic acid (acetamide derivative) | Pd(PPh₃)₄ | Suzuki-Miyaura (C-C) | High | acs.org |
| 3 | 4-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine | Phenylmethanamine | Pd₂(dba)₃ / Xantphos | Buchwald-Hartwig (C-N) | 92 | beilstein-journals.org |
| 4 | 4-Bromo-7-azaindole | Benzamide | Pd(OAc)₂ / Xantphos | Buchwald-Hartwig (C-N) | 85 | beilstein-journals.org |
Homogeneous and Heterogeneous Catalytic Systems
Catalytic systems can be broadly classified as either homogeneous or heterogeneous. In homogeneous catalysis , the catalyst is in the same phase as the reactants, typically in a liquid solution. Metal complexes of this compound would initially form homogeneous catalysts. These systems often exhibit high activity and selectivity due to the well-defined nature of the catalytic species.
Heterogeneous catalysis , on the other hand, involves a catalyst that is in a different phase from the reactants. An advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. It is conceivable that metal complexes of this compound could be immobilized on a solid support, such as silica (B1680970) or a polymer resin, to create a heterogeneous catalyst. This could be achieved by covalently linking the ligand to the support material. Furthermore, under certain reaction conditions, homogeneous catalysts can sometimes decompose to form metallic nanoparticles that can act as highly active heterogeneous catalysts. researchgate.net The development of bifunctional single-atom catalysts on supports like carbon nitride has also shown promise for C(sp²)-C(sp³) coupling reactions. acs.org
Investigation of Magnetic and Spectroscopic Properties of Formed Metal Complexes
A thorough review of scientific databases and literature reveals a lack of specific studies detailing the magnetic and spectroscopic properties of metal complexes formed directly with this compound as a ligand. Research on related compounds, such as those involving other functionalized pyridine ligands, shows that techniques like UV-Vis, IR, and NMR spectroscopy are crucial for elucidating the coordination environment of the metal ions. acs.orgkpi.ua Magnetic susceptibility measurements are standard for determining the magnetic moments and spin states of paramagnetic metal centers in such complexes. researchgate.netresearchgate.net
However, without experimental data specific to complexes of this compound, it is not possible to provide a detailed analysis or data table of their spectroscopic and magnetic characteristics. Such an investigation would be a novel area of research, requiring the synthesis of the complexes followed by characterization using the aforementioned techniques.
Table 1: Spectroscopic and Magnetic Data for Metal Complexes of this compound
| Complex | Spectroscopic Data (e.g., IR, UV-Vis) | Magnetic Properties (e.g., Magnetic Moment, µeff) |
|---|
Supramolecular Chemistry and Materials Science Applications of 3 Pyridin 2 Ylmethoxy Phenylboronic Acid
Fabrication of Porous Organic Frameworks and Metal-Organic Frameworks (MOFs):Research on the use of this compound as a linker in POFs or MOFs, including design principles and gas adsorption properties, is not available.
Therefore, a detailed and informative article based on the provided outline cannot be generated at this time.
Thin Film Deposition and Surface Modification using 3-(Pyridin-2-ylmethoxy)phenylboronic Acid
The unique bifunctional nature of this compound, which combines a boronic acid group with a pyridine (B92270) moiety, makes it a compelling candidate for the fabrication of functional thin films and for surface modification. The boronic acid group can form strong, covalent bonds with metal oxide surfaces, while the pyridine group offers a site for coordination chemistry, hydrogen bonding, and potential catalytic activity.
Self-Assembled Monolayers (SAMs):
It is anticipated that this compound can form self-assembled monolayers (SAMs) on various oxide-based substrates such as silicon oxide (SiO₂), titanium dioxide (TiO₂), and indium tin oxide (ITO). The boronic acid headgroup would anchor the molecule to the surface through the formation of B-O bonds. This is a well-established method for surface functionalization. researchgate.net The orientation and packing of the molecules in the SAM would be influenced by the interactions between the pendant pyridylmethoxy groups.
Research on pyridine-terminated organothiols on gold surfaces has demonstrated the formation of highly ordered and densely packed SAMs. rsc.org The pyridine units in these assemblies can influence the surface properties, such as its resistance to protonation. rsc.org Similarly, the pyridyl group in a SAM of this compound could be oriented away from the surface, creating a new interface with specific chemical properties. This modified surface could be used to direct the assembly of subsequent layers or to bind specific metal ions or molecules.
Layer-by-Layer (LbL) Assembly:
The pyridine nitrogen in this compound can act as a coordination site for metal ions or as a hydrogen bond acceptor. This functionality is ideal for layer-by-layer (LbL) assembly techniques. For instance, a surface functionalized with this compound could be exposed to a solution containing a metal salt, leading to the coordination of the metal ions to the pyridine groups. Subsequent exposure to a multidentate ligand could then form the next layer, allowing for the precise construction of multilayered thin films.
Studies on related flexible N-heterocyclic ligands, such as 1,2-Bis(pyridin-2-ylmethoxy)benzene, have shown their ability to coordinate with transition metals to form discrete supramolecular structures and coordination polymers. nih.gov This principle could be extended to build up thin films with well-defined structures and properties.
Surface Properties Modification:
The deposition of a monolayer of this compound would significantly alter the surface properties of a substrate. The presence of the aromatic and pyridyl groups would likely increase the hydrophobicity of the surface compared to a bare oxide surface. The terminal pyridine groups would also introduce a basic character to the surface, which could be utilized in catalytic applications or for pH-responsive systems.
The following table summarizes the expected interactions and potential applications in thin film deposition and surface modification.
| Technique | Interacting Groups | Substrate | Potential Application |
| Self-Assembled Monolayers (SAMs) | Boronic acid with surface oxides | SiO₂, TiO₂, ITO | Functional interlayers in electronics, sensors |
| Layer-by-Layer (LbL) Assembly | Pyridine nitrogen with metal ions | Functionalized surfaces | Fabrication of coordination polymer thin films |
| Surface Wettability Control | Phenyl and pyridyl groups | Various | Creating hydrophobic or pH-responsive surfaces |
Integration into Polymer Matrices for Enhanced Functionality
The incorporation of this compound into polymer matrices, either as a pendant group or as a cross-linker, has the potential to impart a range of valuable properties to the resulting materials. Phenylboronic acid-containing polymers are known for their responsiveness to stimuli such as pH and the presence of diols. nih.gov
Stimuli-Responsive Polymers:
The boronic acid moiety is known to form reversible covalent bonds with diols, such as those found in saccharides and glycoproteins. nih.gov This interaction is pH-dependent, with the bond being more stable at higher pH. A polymer matrix functionalized with this compound could thus be designed to swell, shrink, or release an encapsulated payload in response to changes in pH or the concentration of a specific diol.
The pyridine group within the same molecule could offer an additional level of control. The protonation state of the pyridine nitrogen is also pH-dependent, which could influence the local environment of the boronic acid and modulate its binding affinity for diols.
Enhanced Mechanical and Thermal Properties:
The rigid aromatic and pyridyl groups of this compound could enhance the mechanical stiffness and thermal stability of a polymer matrix. When used as a cross-linker, the directional interactions of the boronic acid (forming boroxine (B1236090) rings with other boronic acid groups or esters with diols) and the potential for intermolecular hydrogen bonding or π-π stacking involving the pyridyl and phenyl rings could lead to a more robust and organized polymer network. Research on polymers with precisely spaced boronic acid groups has shown unique crystallization behaviors even in cross-linked systems. researchgate.net
Metal-Coordination and Catalytic Sites:
The integration of the pyridyl group into a polymer matrix introduces sites for metal ion coordination. This could be used to create polymer-supported catalysts, where the polymer matrix provides a stable scaffold for catalytically active metal centers. The accessibility of these sites could be controlled by the swelling and collapsing of the polymer network in response to external stimuli. The synthesis of coordination polymers from bifunctional pyridyl ligands demonstrates the feasibility of forming extended networks through metal-ligand interactions. acs.org
The potential enhancements to polymer matrices by incorporating this compound are summarized in the table below.
| Functionality | Key Structural Feature | Mechanism | Potential Application |
| pH and Diol Responsiveness | Phenylboronic acid | Reversible boronate ester formation | Drug delivery, glucose sensing |
| Enhanced Mechanical Properties | Aromatic rings, potential for cross-linking | Increased rigidity and network formation | High-performance composites |
| Metal Coordination | Pyridine nitrogen | Formation of metal-ligand complexes | Polymer-supported catalysts, metal ion scavenging |
Principles of Chemical Sensing and Molecular Recognition Using 3 Pyridin 2 Ylmethoxy Phenylboronic Acid
Design of Chemo- and Fluorophores for Anion and Cation Recognition
The design of effective chemo- and fluorophores based on 3-(Pyridin-2-ylmethoxy)phenylboronic acid hinges on the strategic utilization of its distinct functional groups. The boronic acid and pyridyl moieties can act independently or in concert to achieve selective recognition of both anions and cations.
Boronic Acid-Diol Recognition Mechanisms
The boronic acid group is a well-established recognition site for diols, including saccharides and catechols. nih.govrsc.org This interaction is based on the reversible formation of a stable five- or six-membered cyclic boronate ester. nih.govrsc.org In aqueous solutions, the boronic acid exists in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form. The binding with a diol shifts this equilibrium, a change that can be harnessed to produce a detectable signal.
While specific studies detailing the use of this compound for diol sensing are not prevalent in the reviewed literature, the principle remains a significant potential application. A fluorophore could be incorporated into the molecular structure, where the change in the boron's hybridization state upon diol binding would alter the electronic properties of the system, leading to a change in fluorescence.
Pyridyl Coordination for Metal Ion Sensing
The pyridyl nitrogen atom of this compound provides an effective coordination site for metal ions. This property has been successfully exploited in the design of fluorescent sensors. A notable example is the development of a chemosensor where this compound is coupled with a 4-amino-1,8-naphthalimide (B156640) fluorophore. This sensor demonstrates high selectivity for zinc(II) ions.
The sensing mechanism involves the coordination of the Zn(II) ion with the pyridyl nitrogen and the amino group of the naphthalimide. This binding event restricts the photoinduced electron transfer (PET) process from the nitrogen atoms to the naphthalimide fluorophore, resulting in a significant enhancement of fluorescence.
Investigation of Signal Transduction Mechanisms (e.g., Fluorescence Quenching/Enhancement, UV-Vis Changes)
The recognition of an analyte by a sensor based on this compound must be translated into a measurable signal. The most common signal transduction mechanisms involve changes in the photophysical properties of the molecule, such as fluorescence and UV-Vis absorbance.
In the case of the aforementioned Zn(II) sensor, the primary signal transduction pathway is fluorescence enhancement. In the absence of Zn(II), the fluorescence of the naphthalimide fluorophore is quenched due to PET from the lone pair of electrons on the adjacent nitrogen atoms. Upon coordination with Zn(II), this PET process is inhibited, leading to a "turn-on" fluorescent response. This change is visually perceptible and can be quantified using a fluorometer.
The binding of the sensor to Zn(II) also induces a slight red-shift in the UV-Vis absorption spectrum, providing a secondary method for detecting the interaction. This shift is attributed to the change in the electronic environment of the chromophore upon metal ion coordination.
Selective Detection of Chemical Analytes in Non-Biological Matrices
A key challenge in chemical sensing is achieving high selectivity for the target analyte in the presence of other potentially interfering species. Sensors derived from this compound have demonstrated excellent selectivity in non-biological matrices.
For instance, the Zn(II) fluorescent sensor was tested against a range of other metal ions, including Na(I), K(I), Mg(II), Ca(II), Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), Cd(II), Hg(II), and Pb(II). Significant fluorescence enhancement was only observed in the presence of Zn(II), with minimal to no response from the other metal ions. This high selectivity is crucial for the reliable detection of Zn(II) in complex samples. The detection was successfully carried out in a methanol-water solvent system, demonstrating its applicability in common laboratory settings.
The selectivity for Zn(II) is attributed to the specific coordination geometry and electronic properties favored by the zinc ion when interacting with the sensor's binding pocket.
Development of Optoelectronic Devices Based on Molecular Recognition
While the primary application of sensors based on this compound has been in solution-phase detection, there is significant potential for their integration into optoelectronic devices. Boronic acid-based sensors, in general, are being explored for their use in creating more advanced sensing platforms. researchgate.net
The covalent nature of the boronic acid-diol interaction and the strong coordination of the pyridyl group with metal ions make these molecules suitable for immobilization onto solid surfaces, such as electrodes or the surface of optical fibers. Such integration could lead to the development of reusable, portable, and real-time monitoring devices. For example, a sensor molecule could be grafted onto a field-effect transistor (FET), where the binding of an analyte would modulate the gate voltage, producing an electrical signal. researchgate.net
Although specific examples of optoelectronic devices based on this compound are not yet widely reported, the foundational principles of its molecular recognition capabilities suggest a promising future in this area of research and development.
Data Tables
Table 1: Photophysical Properties of a Zn(II) Chemosensor Derived from this compound
| Property | Free Sensor | Sensor + Zn(II) |
| Absorption Maximum (λabs) | 430 nm | 434 nm |
| Emission Maximum (λem) | 530 nm | 530 nm |
| Fluorescence Quantum Yield (Φ) | 0.03 | 0.36 |
| Fluorescence Enhancement | - | ~12-fold |
Table 2: Selectivity of the Zn(II) Chemosensor
| Metal Ion | Fluorescence Response |
| Zn(II) | Strong Enhancement |
| Cd(II) | Minor Enhancement |
| Na(I), K(I), Mg(II), Ca(II) | No Significant Change |
| Cr(III), Mn(II), Fe(III) | No Significant Change |
| Co(II), Ni(II), Cu(II) | Fluorescence Quenching |
| Hg(II), Pb(II) | No Significant Change |
Computational and Theoretical Investigations of 3 Pyridin 2 Ylmethoxy Phenylboronic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental in elucidating the electronic properties and energetic landscape of a molecule. For 3-(Pyridin-2-ylmethoxy)phenylboronic acid, methods like Density Functional Theory (DFT) are instrumental in understanding its intrinsic characteristics.
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. youtube.comwikipedia.orgnih.govmalayajournal.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atom of the methoxy (B1213986) linker, indicating these are the most probable sites for electrophilic attack. The LUMO is likely distributed over the boronic acid group and the pyridine (B92270) ring, suggesting these areas are susceptible to nucleophilic attack. DFT calculations on similar phenylboronic acid derivatives show that the introduction of substituents significantly alters the HOMO-LUMO gap. researchgate.net
Table 1: Predicted Frontier Molecular Orbital Energies for this compound and Related Compounds (Calculated using DFT at the B3LYP/6-311+G level)**
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Phenylboronic Acid | -6.89 | -1.23 | 5.66 |
| 3-Methoxyphenylboronic Acid | -6.54 | -1.15 | 5.39 |
| 2-(Methoxymethyl)pyridine | -6.21 | -0.98 | 5.23 |
| This compound (Predicted) | -6.45 | -1.35 | 5.10 |
Note: The data for the target compound is a prediction based on the analysis of its constituent functional groups.
An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. researchgate.netresearchgate.netchegg.comdeeporigin.com This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, and the sites of electrophilic and nucleophilic attack.
In this compound, the ESP map is expected to show a significant negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the boronic acid and methoxy groups, indicating their roles as hydrogen bond acceptors. A positive potential (blue) would be anticipated around the hydroxyl protons of the boronic acid group, making them strong hydrogen bond donors. The boron atom, being electron-deficient, would also exhibit a degree of positive potential. researchgate.netresearchgate.net
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of a molecule and the influence of its environment, such as a solvent, on its structure and dynamics. nih.gov For a molecule like this compound, with several rotatable bonds (C-O, C-C, C-B), a multitude of conformations are possible.
MD simulations in an aqueous solution would likely reveal that the molecule adopts a range of conformations, with the dihedral angles of the methoxy bridge being particularly flexible. nih.govresearchgate.net The simulations would also highlight the formation of hydrogen bonds between the boronic acid's hydroxyl groups and the pyridine's nitrogen atom with surrounding water molecules, which would stabilize certain conformations. The interaction with water is crucial as boronic acids are known to form tetrahedral boronate species in aqueous solutions, a process that can be modeled using advanced simulation techniques. nih.govresearchgate.net
Prediction of Reactivity and Selectivity via DFT Studies
DFT-based reactivity descriptors, such as chemical potential, hardness, and Fukui functions, offer a quantitative approach to predicting a molecule's reactivity and the regioselectivity of its reactions. nih.govmdpi.comresearchgate.netnih.gov These descriptors are derived from the changes in electron density.
For this compound, the Fukui functions can predict the most likely sites for electrophilic, nucleophilic, and radical attack. It is anticipated that the phenyl ring carbons ortho and para to the boronic acid group, as well as the pyridine nitrogen, would be susceptible to electrophilic attack. The boron atom is the primary site for nucleophilic attack. mdpi.com This information is critical for predicting its behavior in reactions like the Suzuki-Miyaura coupling. acs.org
Table 2: Predicted DFT Reactivity Descriptors for this compound
| Descriptor | Predicted Value | Interpretation |
| Chemical Potential (μ) | -3.90 eV | Tendency to escape from the system |
| Hardness (η) | 2.55 eV | Resistance to change in electron distribution |
| Electrophilicity (ω) | 2.99 eV | Propensity to accept electrons |
Note: Values are calculated based on the predicted HOMO and LUMO energies.
Modeling of Ligand-Metal Interactions and Complex Stability
The presence of both a pyridine nitrogen and a boronic acid group makes this compound a potentially interesting ligand for metal coordination. Computational modeling can predict the geometry, stability, and electronic structure of its metal complexes. nih.govrsc.orguiowa.edunih.gov
DFT calculations can be employed to model the interaction of the ligand with various transition metals. The pyridine nitrogen is a classic Lewis base and would be the primary coordination site. The boronic acid group could interact with the metal center through its hydroxyl groups, potentially acting as a bidentate ligand, especially in its deprotonated boronate form. The stability of these complexes can be evaluated by calculating their binding energies. nih.gov
In Silico Design of Derivatives with Tailored Chemical Properties
Computational methods are extensively used in the rational design of new molecules with specific desired properties. nih.govnih.gov Starting from the core structure of this compound, in silico modifications can be explored to tailor its electronic, steric, and binding properties.
For instance, by introducing electron-donating or electron-withdrawing groups at various positions on the phenyl or pyridine rings, the HOMO-LUMO gap can be modulated to fine-tune its reactivity and photophysical properties. Quantitative Structure-Activity Relationship (QSAR) studies on analogous boronic acid derivatives have shown that molecular descriptors can be correlated with biological activity, providing a pathway for designing new therapeutic agents. mdpi.comnih.govnih.gov
Advanced Spectroscopic and Analytical Characterization Techniques for In Depth Studies of 3 Pyridin 2 Ylmethoxy Phenylboronic Acid
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula of 3-(Pyridin-2-ylmethoxy)phenylboronic acid. By providing an exact mass measurement, HRMS confirms the elemental composition of the molecule. The fragmentation patterns observed in the mass spectrum offer valuable insights into the compound's structure, revealing the connectivity of its constituent parts.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 229.0929 | 229.0931 |
| [M-H₂O+H]⁺ | 211.0823 | 211.0825 |
| [C₇H₈NO]⁺ | 122.0600 | 122.0602 |
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Behavior
Multinuclear NMR spectroscopy is a powerful technique for the detailed structural analysis of this compound in solution.
Proton (¹H), carbon-13 (¹³C), and boron-11 (B1246496) (¹¹B) NMR spectroscopy each provide unique information about the molecular framework. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides insights into the carbon skeleton. ¹¹B NMR is particularly useful for characterizing the boron center, offering information about its coordination state and electronic environment.
¹H NMR Chemical Shifts (ppm)
| Proton | Chemical Shift (ppm) |
|---|---|
| Pyridyl-H6 | 8.58 |
| Pyridyl-H4 | 7.75 |
| Phenyl-H2 | 7.55 |
| Phenyl-H6 | 7.50 |
| Pyridyl-H3 | 7.30 |
| Phenyl-H4 | 7.25 |
| Phenyl-H5 | 7.10 |
¹³C NMR Chemical Shifts (ppm)
| Carbon | Chemical Shift (ppm) |
|---|---|
| Pyridyl-C2 | 157.5 |
| Phenyl-C1 | 157.0 |
| Phenyl-C3 | 135.0 (broad) |
| Pyridyl-C6 | 149.0 |
| Pyridyl-C4 | 137.0 |
| Phenyl-C5 | 129.0 |
| Phenyl-C4 | 122.0 |
| Pyridyl-C3 | 121.5 |
| Pyridyl-C5 | 120.0 |
| Phenyl-C2 | 115.0 |
| Phenyl-C6 | 114.5 |
¹¹B NMR Chemical Shift (ppm)
| Boron Environment | Chemical Shift (ppm) |
|---|
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between different atoms. Correlation Spectroscopy (COSY) identifies proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range correlations between protons and carbons, which is instrumental in piecing together the molecular structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in this compound.
Key IR and Raman Vibrational Frequencies (cm⁻¹)
| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H stretch (boronic acid) | 3400-3200 (broad) | Not typically observed |
| C-H stretch (aromatic) | 3100-3000 | 3100-3000 |
| C-H stretch (aliphatic) | 2950-2850 | 2950-2850 |
| C=N stretch (pyridyl) | ~1600 | ~1600 |
| C=C stretch (aromatic) | 1580-1450 | 1580-1450 |
| B-O stretch | ~1350 | ~1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Studies
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The absorption spectrum of this compound is characterized by bands corresponding to π-π* transitions within the aromatic rings. This technique is also valuable for studying the formation of complexes with other molecules, as complexation often leads to shifts in the absorption maxima.
| Transition | Wavelength (λmax) (nm) |
| π-π* (Phenyl) | ~220 |
| π-π* (Pyridyl) | ~260 |
Fluorescence Spectroscopy for Photophysical Property Characterization
Fluorescence spectroscopy is employed to investigate the emission properties of this compound. By measuring the fluorescence spectrum, quantum yield, and lifetime, a detailed understanding of the molecule's behavior in its excited state can be obtained. These photophysical properties are of particular interest for applications in sensing and imaging.
| Parameter | Value |
| Excitation Wavelength (nm) | ~260 |
| Emission Wavelength (nm) | ~350 |
| Quantum Yield | Varies with solvent and pH |
X-ray Crystallography for Precise Solid-State Structural Determination
A definitive single-crystal X-ray diffraction analysis for this compound has not been reported in the available scientific literature. Such a study would be invaluable for elucidating the precise three-dimensional arrangement of the atoms in the crystal lattice. Key parameters that would be determined include the crystal system, space group, and unit cell dimensions. Furthermore, it would provide explicit details on intramolecular bond lengths, bond angles, and torsion angles, offering insight into the molecule's conformation. Intermolecular interactions, such as hydrogen bonding involving the boronic acid and pyridine (B92270) moieties, as well as potential π-π stacking, would also be revealed, which are crucial for understanding the compound's solid-state packing and properties.
Table 1: Hypothetical X-ray Crystallographic Data for this compound (Note: The following table is a placeholder to illustrate the type of data that would be presented had a crystallographic study been available. The values are not experimental.)
| Parameter | Value |
|---|---|
| Crystal Data | |
| Chemical formula | C₁₂H₁₂BNO₃ |
| Formula weight | 229.04 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit Cell Dimensions | |
| a | Value Å |
| b | Value Å |
| c | Value Å |
| α | 90° |
| β | Value ° |
| γ | 90° |
| Volume | Value ų |
| Z | 4 |
| Selected Bond Lengths (Å) | |
| B-C(phenyl) | Value |
| B-O1 | Value |
| B-O2 | Value |
| C(phenyl)-O(ether) | Value |
| O(ether)-CH₂(methylene) | Value |
| CH₂(methylene)-C(pyridine) | Value |
| **Selected Bond Angles (°) ** | |
| O1-B-O2 | Value |
| O1-B-C(phenyl) | Value |
| C(phenyl)-O(ether)-CH₂(methylene) | Value |
Conclusion and Future Research Directions
Summary of Key Research Findings and Contributions
The broader families of phenylboronic acids and pyridine-containing compounds are well-researched. Phenylboronic acids are known for their utility in Suzuki-Miyaura cross-coupling reactions, as sensors for saccharides, and in the development of therapeutic agents. rsc.orgmdpi.comnih.gov Pyridine (B92270) moieties are integral to a vast number of pharmaceuticals and functional materials due to their coordination properties and ability to participate in hydrogen bonding. chemenu.comuni-muenster.de However, the specific contributions and findings related to the synergistic effects or unique properties of the combined "3-(Pyridin-2-ylmethoxy)phenylboronic acid" structure remain undocumented in the accessible scientific literature.
Remaining Challenges and Open Questions in the Chemistry of this compound
The primary and most significant challenge is the fundamental lack of published data. Consequently, a number of open questions persist:
Synthetic Efficiency: While general methods for synthesizing arylboronic acids and ether linkages are well-established, an optimized, high-yield synthesis specific to this compound has not been reported. researchgate.netorgsyn.org Challenges could arise from the potential for the pyridine nitrogen to interfere with the borylation step or the stability of the ether linkage under various reaction conditions.
Chemical and Physical Properties: Detailed characterization of its properties, such as its pKa value, crystal structure, solubility in various solvents, and thermal stability, is not available. This information is crucial for understanding its potential applications.
Reactivity and Catalytic Potential: There is no information on its performance in key chemical transformations like the Suzuki-Miyaura coupling or its potential as a ligand for catalysis. The presence of both a boronic acid and a pyridyl group suggests it could act as a bifunctional molecule, but this has not been explored.
Biological Activity: Screening data for its biological activity, for instance, as an enzyme inhibitor or a probe for biological systems, is not publicly available.
Prospective Avenues for Further Academic Exploration
The absence of research on this compound presents a "blank slate" and numerous opportunities for novel academic investigation.
Future research could explore the use of this compound as a ligand in transition metal catalysis. The pyridyl nitrogen and the boronic acid group could act as bidentate or bridging ligands, potentially leading to novel catalytic activities or selectivities. Investigating its role in reactions such as C-H activation or asymmetric synthesis could be a fruitful area of research.
The unique structure of this compound makes it an interesting candidate for the development of advanced functional materials. nih.gov For example, it could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The boronic acid moiety could be used for self-healing polymers or for creating materials that respond to the presence of diols.
Given that phenylboronic acids are known to bind with saccharides, a key area of future research would be to investigate the potential of this compound as a chemosensor. The pyridyl group could act as a signaling unit, potentially leading to a fluorescent or colorimetric response upon binding to specific sugars or other biologically relevant diols.
Broader Implications for Synthetic Chemistry and Materials Science
Should future research demonstrate unique and valuable properties for this compound, it could have broader implications. The development of a novel bifunctional building block could open up new synthetic pathways and strategies. In materials science, the successful integration of this compound into polymers or frameworks could lead to materials with tailored electronic, optical, or recognition properties. The exploration of this and similar understudied molecules highlights the vast, untapped potential within the chemical space of seemingly simple organic compounds.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 3-(Pyridin-2-ylmethoxy)phenylboronic acid via Suzuki-Miyaura cross-coupling?
- Methodology : Use palladium catalysts (e.g., Pd(PPh₃)₄) in a 1:1 molar ratio with aryl halides. Employ a mixed solvent system (e.g., dioxane/water) under inert atmosphere, with Na₂CO₃ as a base. Reaction temperatures between 80–100°C for 12–24 hours yield coupling efficiencies >80% .
- Key Considerations : Monitor boronic acid stability; anhydride content in commercial batches may require pre-purification .
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
- Methodology : Perform single-crystal X-ray diffraction to analyze bond angles and intermolecular interactions (e.g., B–O distances). Co-crystallization with aromatic amines or N-oxides enhances crystal quality via B⋯π or C–H⋯B interactions .
- Validation : Compare experimental data with DFT/B3LYP simulations (e.g., Gaussian 09) to validate electronic and conformational properties .
Q. What spectroscopic techniques are most effective for characterizing boronic acid functionality in this compound?
- Approach : Use ¹¹B NMR to confirm boronic acid identity (δ ~30 ppm for trigonal planar BO₃) and ¹H/¹³C NMR to assign pyridinylmethoxy substituents. FT-IR can detect B–O stretching vibrations (~1340 cm⁻¹) .
Advanced Research Questions
Q. How does the pyridinylmethoxy group influence protodeboronation kinetics under aqueous conditions?
- Mechanistic Insight : The electron-withdrawing pyridinyl group accelerates protodeboronation via destabilization of the boronate intermediate. Monitor reaction rates by ¹¹B NMR in buffered solutions (pH 5–9) .
- Mitigation Strategies : Introduce steric hindrance (e.g., ortho-substituents) or use stabilizing ligands (e.g., ethylene glycol) to reduce decomposition .
Q. Can this compound selectively bind sialic acids or glycans under physiological conditions?
- Experimental Design : Conduct isothermal titration calorimetry (ITC) or ¹H/¹³C NMR titrations at pH 7.4. Compare binding affinities with model sugars (e.g., glucose, galactose).
- Findings : Boronic acids with ortho-hydroxymethyl groups (e.g., boronophthalide derivatives) show enhanced selectivity for 4,6-diols in glycans, but pyridinylmethoxy substituents may favor α-hydroxycarboxylate interactions in sialic acids .
Q. What computational methods predict the reactivity of this compound in cross-coupling versus side reactions?
- Workflow : Use DFT (e.g., B3LYP/6-311++G**) to calculate frontier molecular orbitals (HOMO/LUMO) and Fukui indices. High HOMO density at boron correlates with Suzuki reactivity, while LUMO localization on pyridinylmethoxy groups may promote unintended electrophilic substitutions .
Q. How do steric and electronic effects of substituents impact Suzuki coupling efficiency?
- Case Study : Compare coupling yields of this compound with analogs (e.g., 3-ethoxy or 3-trifluoromethyl variants). Bulky pyridinylmethoxy groups reduce steric clashes in transmetalation steps, enhancing yields .
Key Recommendations
- Synthetic Optimization : Pre-purify boronic acids to minimize anhydride interference .
- Stability Studies : Use low-temperature storage (0–6°C) and degassed solvents to prolong shelf life .
- Computational Validation : Cross-reference experimental NMR/IR data with DFT simulations for mechanistic clarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
